Enhanced Lipophilicity (logP/logD) Relative to Primary Sulfonamide NLRP3 Inhibitors
The N-phenylethyl substitution elevates logP to 4.55 and logD to 3.68 , markedly higher than the estimated logP of ~2.1–2.8 for the primary sulfonamide comparator NLRP3-IN-2 (CAS 16673-34-0) [1]. This 1.7–2.4 log unit increase implies a >50-fold greater partition into lipid phases, which can enhance passive membrane permeability but may reduce aqueous solubility.
| Evidence Dimension | Lipophilicity (logP / logD) |
|---|---|
| Target Compound Data | logP 4.55; logD 3.68 (predicted, ChemDiv ) |
| Comparator Or Baseline | NLRP3-IN-2 (5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, CAS 16673-34-0): estimated logP ~2.1–2.8 (based on analogous primary sulfonamide benzamides [1]) |
| Quantified Difference | ΔlogP ≈ +1.7 to +2.4 (target more lipophilic) |
| Conditions | Predicted values at pH 7.4; no experimental logP/logD available for target compound. |
Why This Matters
Procurement decisions for cell-based assays or in vivo models should consider that higher lipophilicity may improve membrane penetration but also increase nonspecific binding and reduce free fraction, directly impacting the interpretation of biological results.
- [1] Marchetti C, Chojnacki J, Toldo S, et al. A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury following ischemia-reperfusion in the mouse. J Cardiovasc Pharmacol. 2014;63(4):316–322. doi:10.1097/FJC.0000000000000053. View Source
